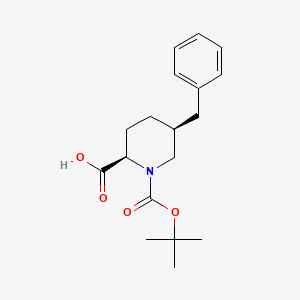

(2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylicacid

Description

BenchChem offers high-quality (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H25NO4 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(2R,5S)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m0/s1 |

InChI Key |

FDOLGKUYGFYUTN-LSDHHAIUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)O)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid, a complex heterocyclic amino acid derivative. While specific solubility data for this molecule is not extensively published, this document outlines the theoretical considerations based on its structural components, provides a detailed experimental protocol for solubility determination, and discusses the implications of these findings for drug development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to clinical application, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone for successful formulation and delivery. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[1] For complex molecules such as (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid, a thorough understanding of its solubility profile in various organic solvents is essential for downstream processes including purification, formulation, and preclinical studies.

This guide will delve into the structural aspects of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid that govern its solubility, present a robust methodology for its experimental determination, and provide insights into the interpretation of the resulting data.

Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. For (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid, several key structural features influence its solubility profile:

-

The Piperidine Ring: The core of the molecule is a piperidine ring, a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall ring structure is largely nonpolar.[2][3]

-

The Benzyl Group: The presence of a benzyl group at the 5-position significantly increases the lipophilicity and hydrophobicity of the molecule, likely decreasing its solubility in polar solvents.[4]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky and hydrophobic protecting group for the piperidine nitrogen.[4][] Its presence further contributes to the nonpolar character of the molecule, reducing aqueous solubility and favoring solubility in organic solvents.[4]

-

The Carboxylic Acid Group: The carboxylic acid moiety introduces a polar, ionizable group. In its protonated form, it can act as a hydrogen bond donor. In its deprotonated (carboxylate) form, it can engage in strong ionic interactions. The overall solubility will, therefore, be highly dependent on the pH of the medium.[6][7]

Based on these structural components, it is anticipated that (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid will exhibit limited solubility in water and higher solubility in a range of organic solvents. The choice of solvent will depend on the polarity and hydrogen bonding capabilities of the solvent.

Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The carboxylic acid can hydrogen bond with the solvent's hydroxyl group. The overall polarity of these solvents can accommodate the different structural motifs of the molecule. |

| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at solvating both polar and nonpolar parts of a molecule. DMSO is a particularly good solvent for many drug compounds.[1] |

| Ethers (e.g., THF, Diethyl Ether) | Moderate | These solvents are less polar than alcohols but can still interact with the molecule through dipole-dipole interactions and act as hydrogen bond acceptors. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | The nonpolar nature of these solvents will favor the dissolution of the hydrophobic benzyl and Boc groups. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The presence of the polar carboxylic acid group will likely limit solubility in highly nonpolar solvents. |

Experimental Determination of Solubility

A robust and reproducible experimental protocol is crucial for accurately determining the solubility of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid. The shake-flask method is a widely accepted and reliable technique for this purpose.[8][9]

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature. It is advisable to measure solubility at both ambient temperature (e.g., 25°C) and physiological temperature (37°C).[10]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Interpretation and Implications for Drug Development

The solubility data obtained from these experiments will provide valuable insights for the drug development process.

Caption: Relationship between solubility data and key drug development stages.

-

Formulation Development: High solubility in a particular solvent system may guide the selection of excipients and vehicles for liquid formulations.[11] For solid dosage forms, understanding the solubility in various media is crucial for predicting dissolution rates.

-

Purification and Crystallization: The solubility data will inform the choice of solvents for crystallization processes, which are vital for obtaining the desired polymorphic form and purity of the API.

-

Preclinical and In Vivo Studies: Selecting an appropriate vehicle for in vitro and in vivo studies is dependent on the compound's solubility. A well-chosen vehicle ensures that the compound remains in solution and is bioavailable for the duration of the experiment.[2]

Conclusion

While direct, published solubility data for (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid is scarce, a thorough understanding of its structural components allows for a reasoned prediction of its solubility behavior. This guide provides the theoretical foundation and a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents. The data generated from these studies will be instrumental in guiding the formulation, purification, and preclinical evaluation of this promising pharmaceutical intermediate, ultimately contributing to its successful development into a therapeutic agent.

References

- solubility experimental methods.pptx. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026-01-22).

- BOC-Amino Acids. (n.d.).

- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. (2024-01-23).

- (2R,5S)-2,5-二甲基哌嗪-1-甲酸叔丁酯 - ChemicalBook. (n.d.).

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).

- Piperidine | Solubility of Things. (n.d.).

- Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 - Smolecule. (2023-08-15).

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).

- Piperidine - Wikipedia. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).

Sources

- 1. rheolution.com [rheolution.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. raytor.com [raytor.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Part 1: Foundational Concepts: Thermodynamic vs. Kinetic Stability in Drug Development

An In-depth Technical Guide to the Thermodynamic Stability of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid

Defining Thermodynamic Stability: The Gibbs Free Energy Landscape

In the context of drug development, thermodynamic stability refers to the inherent tendency of a molecule to exist in its lowest energy state under a given set of conditions. This is governed by the Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S): ΔG = ΔH - TΔS. A molecule is considered thermodynamically stable when it resides in a deep well on the potential energy surface, meaning a significant amount of energy is required to convert it to a less stable form.[1] For a reaction or conformational change to be spontaneous, the change in Gibbs free energy (ΔG) must be negative.[2]

The Importance of Thermodynamic Stability in the Pharmaceutical Lifecycle

The thermodynamic stability of a drug candidate is a critical attribute that influences its entire lifecycle, from discovery and development to manufacturing and storage.[3][4] A thermodynamically stable molecule is less likely to degrade over time, ensuring a longer shelf-life and consistent potency.[4] Furthermore, understanding the thermodynamic driving forces of drug-target interactions is crucial for optimizing binding affinity and efficacy.[2][5][6]

Distinguishing Thermodynamic from Kinetic Stability

It is essential to distinguish thermodynamic stability from kinetic stability. A kinetically stable compound is one that has a high activation energy barrier for degradation or conformational change, even if the resulting product is thermodynamically more favorable.[7][8] In essence, a kinetically stable molecule is "trapped" in a metastable state.[9] While both are important in drug development, thermodynamic stability represents the ultimate equilibrium state.[8][10]

Part 2: Conformational Landscape of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid

The Piperidine Scaffold: A Privileged Motif in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. Its prevalence is due to its ability to adopt well-defined three-dimensional conformations, which can be tailored to interact with biological targets with high specificity.

Conformational Analysis of the Piperidine Ring: Chair and Twist-Boat Conformations

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. However, it can also exist in higher-energy twist-boat conformations.[11][12] The equilibrium between these conformations is influenced by the nature and position of substituents on the ring.

Influence of Substituents on Conformational Equilibrium

The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom introduces significant steric interactions.[13][14] Specifically, A(1,3) strain (allylic strain) can occur between the Boc group and a substituent at the C2 position.[15] To alleviate this strain, the C2 substituent may preferentially adopt an axial orientation.[15][16]

In a monosubstituted cyclohexane or piperidine ring, a bulky substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. However, in a polysubstituted ring, the interplay of various steric and electronic effects determines the final conformational preference. For (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid, both the carboxylic acid at C2 and the benzyl group at C5 are significant in size.

The (2R, 5S) cis-Configuration and its Predicted Dominant Conformer

The (2R,5S) stereochemistry indicates a cis relationship between the carboxylic acid and the benzyl group. In a chair conformation, this means that one substituent will be in an axial position while the other is in an equatorial position. The two possible chair conformations are in equilibrium.

To predict the more stable conformer, we must consider the steric demands of each substituent. The benzyl group is generally considered bulkier than a carboxylic acid group. Therefore, the conformer in which the benzyl group occupies the equatorial position to minimize steric hindrance is predicted to be the thermodynamically more stable form. In this preferred conformation, the carboxylic acid group would be in the axial position.

Caption: Chair conformation equilibrium.

Part 3: Experimental Approaches for Assessing Thermodynamic Stability

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[17]

A solution of the ligand is titrated into a solution of the macromolecule, and the heat released or absorbed is measured. The resulting binding isotherm is then fit to a binding model to extract the thermodynamic parameters.

Caption: ITC Experimental Workflow.

-

Sample Preparation: Dissolve the purified protein and the piperidine derivative in the same buffer to avoid artifacts from buffer mismatch. Degas the solutions to prevent air bubbles.

-

Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature.

-

Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat change for each injection. Plot these values against the molar ratio of ligand to protein and fit the data to an appropriate binding model.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymorphism

DSC is a powerful technique for studying the thermal stability of a compound in the solid state. It measures the difference in heat flow between a sample and a reference as a function of temperature. This information can be used to identify melting points, glass transitions, and polymorphic forms.[6]

As the sample is heated, it undergoes phase transitions that are associated with changes in enthalpy. These are detected as peaks or shifts in the DSC thermogram. The presence of multiple melting peaks can indicate polymorphism, which has significant implications for the solubility and bioavailability of a drug.

-

Sample Preparation: Accurately weigh a small amount of the solid sample (typically 1-5 mg) into a DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting, crystallization, and glass transitions.

Heat of Combustion for Comparing Isomeric Stability

The heat of combustion is the amount of heat released when a compound is completely burned in the presence of excess oxygen. For isomers, a lower heat of combustion indicates a more stable molecule, as less potential energy is stored in its chemical bonds.[18][19]

Isomers have the same chemical formula and will produce the same combustion products. Therefore, any difference in their heats of combustion must be due to differences in their initial enthalpies.

This method requires a bomb calorimeter and precise measurements of the mass of the sample and the temperature change of the surrounding water bath. It is a classic but highly accurate method for determining the relative thermodynamic stability of isomers.

Part 4: Computational Chemistry as a Predictive Tool for Thermodynamic Stability

The Role of In Silico Methods in Modern Drug Discovery

Computational chemistry plays a vital role in modern drug discovery by providing insights into molecular properties and interactions at the atomic level. These methods can be used to predict the thermodynamic stability of different conformers and to guide the design of more potent and stable drug candidates.[20]

Quantum Mechanics (QM) Methods for High-Accuracy Energy Calculations

DFT is a widely used QM method that calculates the electronic structure of a molecule to determine its energy and other properties. It offers a good balance between accuracy and computational cost.

For conformational studies of piperidine- and piperazine-containing molecules, the M06-2X functional with a cc-pVDZ or larger basis set has been shown to provide a good balance of accuracy and efficiency.[11][12]

Molecular Dynamics (MD) Simulations for Exploring Conformational Space

MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape and the identification of stable and metastable states.[20]

An initial 3D structure of the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated. Newton's equations of motion are then used to update the positions and velocities of the atoms over a series of small time steps.

Caption: Molecular Dynamics Simulation Workflow.

Step-by-Step Protocol for a DFT-based Conformational Analysis

-

Structure Generation: Generate initial 3D structures for all plausible conformers (e.g., both chair conformations and relevant twist-boat forms).

-

Geometry Optimization: Perform a geometry optimization for each conformer using a DFT method (e.g., M06-2X/cc-pVDZ) in the desired solvent (using a continuum solvation model like PCM).

-

Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the Gibbs free energy for each conformer.

-

Population Analysis: Use the calculated free energies to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution.

Part 5: Synthesis and Interconversion: The Path to the Thermodynamically Most Stable Form

Synthetic Strategies for Substituted Piperidines

A variety of synthetic routes exist for the preparation of substituted piperidines, often starting from chiral precursors or employing asymmetric catalysis to control the stereochemistry.[21][22]

Cis-Trans Isomerization in 2,5-Disubstituted Piperidines: Achieving Thermodynamic Equilibrium

The interconversion between cis and trans diastereomers can often be achieved under thermodynamic control. For example, epimerization at one of the stereocenters can be induced by treatment with a base.[16] This allows for the conversion of a kinetically favored product to the thermodynamically more stable isomer.[23]

Part 6: Conclusion and Future Perspectives

The thermodynamic stability of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid is a multifaceted property that is governed by its conformational preferences. A thorough understanding of these factors, obtained through a combination of experimental and computational methods, is crucial for its successful application in drug development. Future work could involve the synthesis and experimental characterization of both the cis and trans diastereomers to validate the computational predictions and to further elucidate the structure-stability relationships in this important class of molecules.

Part 7: References

-

Kinetic Stability: Thermodynamic vs. Kinetic | StudySmarter. (2024-08-27). [Link]

-

the role of thermodynamics in drug stability | PPTX - Slideshare. (2015-04-14). [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed. (2025-12-26). [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. (2025-08-08). [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. (2025-12-26). [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014-04-29). [Link]

-

Importance of Thermodynamics in Drug Designing. [Link]

-

Thermodynamics and kinetics driving quality in drug discovery. (2011-08-31). [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

[Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018-08-12). [Link]

-

Kinetic vs thermodynamic : r/Mcat - Reddit. (2021-03-16). [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. [Link]

-

Thermodynamic Studies for Drug Design and Screening - PMC. [Link]

-

Stability Testing and its Role in Drug Development Process - Research and Reviews. (2022-02-16). [Link]

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF - ResearchGate. [Link]

-

Difference between thermodynamic and kinetic stability - Chemistry Stack Exchange. (2013-01-05). [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

-

When reacting with [Mo(CO)6] piperidine reacts to form isomer: cis- [Mo(CO)4(pip)2] weras triphenylphosphine reacts to form Trans- [Mo(CO)4(PPH3)2] both are bulky ligands shouldn't they both favour trans isomer : r/chemhelp - Reddit. (2022-04-07). [Link]

-

Thermodynamic Stability Definition - Organic Chemistry Key Term - Fiveable. [Link]

-

Help with AAMC FL3 Question? : r/Mcat - Reddit. (2022-03-28). [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. (2022-03-04). [Link]

-

Cis to trans conversion using Piperidine : r/chemhelp - Reddit. (2025-01-05). [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. [Link]

-

Synthesis of cis-2,5-disubstituted pyrrolidines - ResearchGate. [Link]

-

The Significance of N-BOC-piperidine-4-carboxylic Acid in Advanced Organic Synthesis. (2026-01-29). [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. [Link]

-

Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl) - PMC. [Link]

-

Thermodynamic and Kinetic Aspects of Metal Complexes - Utkal University. [Link]

-

UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. [Link]

-

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride - PubChem. [Link]

-

Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand | Dalal Institute. [Link]

-

THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES - Government Shivalik College Naya Nangal. [Link]

-

Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem - NIH. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 4. rroij.com [rroij.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. reddit.com [reddit.com]

- 11. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. reddit.com [reddit.com]

- 19. reddit.com [reddit.com]

- 20. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. reddit.com [reddit.com]

Methodological & Application

N-Boc deprotection methods for 5-benzyl-piperidine-2-carboxylic acid

Application Note: Optimized Strategies for N-Boc Deprotection of 5-Benzyl-piperidine-2-carboxylic Acid

Introduction

5-benzyl-piperidine-2-carboxylic acid (a 5-substituted pipecolic acid) is a critical scaffold in the synthesis of peptidomimetics and conformationally restricted protease inhibitors. The rigid piperidine ring restricts the conformational space of the amino acid, often enhancing binding affinity to biological targets.

The removal of the N-Boc protecting group is a routine yet pivotal step. While conceptually simple, the presence of the C5-benzyl moiety and the amphoteric nature of the final amino acid product present specific challenges:

-

Cation Scavenging: The generated tert-butyl cation is a potent electrophile. While less reactive toward alkyl-benzenes than phenols, the C5-benzyl aromatic ring poses a latent risk for Friedel-Crafts alkylation, particularly during scale-up.

-

Product Isolation: As an amino acid, the deprotected product exists as a zwitterion or salt. Isolate the product as a hygroscopic trifluoroacetate (TFA) salt can complicate downstream coupling or biological assays.

-

Stereochemical Integrity: Preserving the cis/trans relationship between the C2-carboxylate and C5-benzyl group requires avoiding harsh thermal conditions that could induce epimerization at the C2 position.

This guide details two optimized protocols: Method A (TFA/Scavenger) for rapid, small-scale screening, and Method B (HCl/Dioxane) for scale-up and facile salt isolation.

Mechanistic Insight & Scavenging Strategy

Acidolytic cleavage of the Boc group proceeds via protonation of the carbamate carbonyl, followed by elimination to generate the free amine, carbon dioxide, and a tert-butyl cation.[1]

The "Hidden" Danger: In the absence of a scavenger, the tert-butyl cation typically eliminates to form isobutylene gas. However, in concentrated reaction mixtures, this cation can attack electron-rich centers. Although the benzyl ring at C5 is only efficiently activated, high-purity pharmaceutical standards dictate the use of a "cation sink" (scavenger) to prevent trace alkylation byproducts (typically <0.5% but significant in GMP).

Recommended Scavenger: Triethylsilane (TES) . Unlike thioanisole (which smells) or water (which slows the reaction in TFA), TES irreversibly reduces the tert-butyl cation to isobutane, which is inert and volatile.

Figure 1: Mechanism of Boc Deprotection highlighting the critical divergence of the tert-butyl cation fate. The green path represents the scavenger-assisted route preventing side reactions.

Experimental Protocols

Method A: The "Standard" TFA Protocol (Best for <100 mg)

Use when: Speed is critical, and the product will be purified by HPLC immediately.

Reagents:

-

Trifluoroacetic Acid (TFA): Reagent Grade (>99%)

-

Dichloromethane (DCM): Anhydrous

-

Triethylsilane (TES): Scavenger

Protocol:

-

Dissolution: Dissolve N-Boc-5-benzyl-piperidine-2-carboxylic acid (1.0 equiv) in DCM (concentration 0.1 M).

-

Scavenger Addition: Add Triethylsilane (2.0 equiv). Note: The solution remains clear.

-

Acidification: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 (v/v) TFA:DCM.

-

Why 0°C? Controls the exotherm and prevents potential epimerization at C2, though Boc removal is generally mild.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; Boc material is silent, product turns purple/blue) or LC-MS.

-

Workup (Precipitation):

-

Concentrate the mixture in vacuo to an oil (do not heat above 40°C).

-

Chase: Add Toluene (2x volume) and re-concentrate to remove residual TFA as an azeotrope. Repeat twice.

-

Precipitate: Add cold Diethyl Ether (Et₂O) or MTBE to the oily residue. Triturate (scratch the flask) to induce solidification of the TFA salt.

-

Filter and dry.[2]

-

Pros: Extremely fast; high solubility for starting material. Cons: TFA salts are hygroscopic and acidic; residual TFA can interfere with sensitive coupling reactions or NMR analysis.

Method B: HCl in Dioxane (Best for Scale-Up & Storage)

Use when: You need a stable, non-hygroscopic solid, or are scaling up (>1g).

Reagents:

-

4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared)

-

Solvent: 1,4-Dioxane or Ethyl Acetate (if substrate is soluble)

Protocol:

-

Dissolution: Dissolve the substrate (1.0 equiv) in a minimum amount of 1,4-dioxane (or dry Ethyl Acetate).

-

Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv) at RT.

-

Note: If using Ethyl Acetate, the product often begins to crystallize immediately as the reaction proceeds.

-

-

Reaction: Stir at RT for 1–3 hours.

-

Observation: A white precipitate (the HCl salt) should form.

-

-

Workup (Filtration):

-

If solid forms: Dilute with cold Et₂O (to ensure complete precipitation). Filter the solid under N₂ or Argon (to prevent moisture absorption). Wash the cake with Et₂O.

-

If no solid forms: Concentrate in vacuo, triturate with Et₂O/Hexanes, and filter.

-

Pros: Yields the HCl salt, which is generally crystalline, less hygroscopic than TFA salts, and has a defined stoichiometry. Cons: Slower reaction rate than TFA; requires anhydrous conditions to prevent hydrolysis if esters are present (not applicable here, but good practice).

Post-Reaction Processing: Isolation Strategies

The choice of isolation method depends entirely on the downstream application.

| Feature | HCl Salt Isolation (Method B) | Free Zwitterion Isolation (Ion Exchange) |

| State | Crystalline Solid | Amorphous Solid / Powder |

| Stability | High (Shelf-stable) | Moderate (Hygroscopic) |

| Purity | High (>95%) | Very High (Desalting removes trace organics) |

| Best For | Storage, Peptide Coupling | Biological Assays, pH-sensitive reactions |

Protocol: Isolation of Free Zwitterion (Desalting)

Required if the counter-ion interferes with biology or if exact mass dosing is critical.

-

Resin Preparation: Use Dowex 50W X8 (cation exchange resin). Wash resin with MeOH, then water.

-

Loading: Dissolve the crude salt (TFA or HCl) in minimal distilled water. Load onto the column.

-

Washing: Elute with distilled water until the pH of the eluent is neutral (removes anions like Cl⁻ or TFA⁻ and non-basic impurities).

-

Elution: Elute the amino acid with 1.0 M NH₄OH (Ammonium Hydroxide). The product releases as the ammonium salt/zwitterion.

-

Lyophilization: Collect ninhydrin-positive fractions and lyophilize (freeze-dry). Do not rotary evaporate to dryness with heat, as this can cause aggregation or degradation.

Figure 2: Decision matrix for product isolation. Path A is recommended for chemical intermediates; Path B is required for biological testing.

Troubleshooting & Optimization

-

Issue: Incomplete Deprotection.

-

Cause: Steric bulk of the 5-benzyl group may slow down protonation in dilute solutions.

-

Fix: Increase concentration to 0.5 M. Ensure anhydrous conditions (water competes for protons).

-

-

Issue: "Oiling Out" during workup.

-

Cause: Presence of residual solvent or impurities preventing crystal lattice formation.

-

Fix: Dissolve the oil in a minimum amount of Methanol (MeOH), then add Et₂O dropwise with vigorous stirring. If that fails, use Hexanes as the anti-solvent.

-

-

Issue: Benzyl Ring Alkylation (Impurity by LC-MS).

-

Cause:tert-butyl cation attack.[3]

-

Fix: Switch to Method A and increase Triethylsilane (TES) to 5.0 equivalents.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Boc cleavage conditions).

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[5] Journal of Peptide Research, 58(4), 338–341. (Protocol for HCl/Dioxane efficiency).

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5] International Journal of Peptide and Protein Research, 12(5), 258–268. (Seminal work on scavenger usage/mechanisms).

-

Couturier, M., et al. (2001). 5-Substituted Pipecolic Acid Derivatives: Synthesis and Epimerization Studies. Organic Letters, 3(3), 465–467. (Specific context on 5-substituted pipecolic acid stereochemistry).

Sources

solid-phase peptide synthesis using (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid

This Application Note is designed for researchers utilizing (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid (hereafter referred to as Boc-5-Bn-Pip-OH ) in Solid-Phase Peptide Synthesis (SPPS).[1][2][3]

Executive Summary

Boc-5-Bn-Pip-OH is a conformationally constrained, non-canonical amino acid.[1][2][3] It functions structurally as a homophenylalanine surrogate embedded within a piperidine ring (pipecolic acid scaffold).[2] Its incorporation introduces significant local rigidity, favoring specific secondary structures (often

Critical Technical Constraint: The "1-Boc" protection status dictates that this building block is primarily suitable for Boc-SPPS (Boc/Benzyl strategy) or as the N-terminal residue in Fmoc-SPPS.[1][2][3] It cannot be used for internal sequence elongation in standard Fmoc-SPPS without prior protecting group exchange, as the Boc group is stable to piperidine.[2]

Part 1: Strategic Considerations & Chemical Logic

The Steric Challenge

The piperidine ring acts as a cyclic secondary amine. Unlike proline, the 6-membered ring is more flexible but sterically demanding.[2] The 5-benzyl substituent adds hydrophobic bulk that can shield the secondary amine or the carboxylic acid depending on the ring pucker (chair vs. twist-boat).[2]

-

Coupling OF Boc-5-Bn-Pip-OH: Activation of the carboxylic acid is generally straightforward but slower than Gly/Ala due to the

-carbon steric environment.[1][2][3] -

Coupling TO Boc-5-Bn-Pip-OH: This is the rate-limiting step.[1][3] Acylating the secondary amine of the piperidine ring is difficult due to steric hindrance. Standard carbodiimides (DIC) often fail; phosphonium (PyBroP) or aminium (HATU) salts are required.[2]

Determining the Synthesis Strategy

| Scenario | Strategy | Feasibility |

| Internal Residue | Boc-SPPS | High. Standard protocol.[1][2][3] Requires HF or TFMSA cleavage.[2][4][5] |

| N-Terminal Residue | Fmoc-SPPS | High. Used as the final "capping" amino acid.[1][2][3] |

| Internal Residue | Fmoc-SPPS | Impossible directly. Requires conversion of Boc |

Part 2: Detailed Experimental Protocols

Protocol A: Resin Loading (Boc-SPPS Strategy)

Target: Anchoring the first amino acid to PAM or MBHA resin.[1][2]

Reagents:

Procedure (Gisin Method):

-

Salt Formation: Dissolve Boc-amino acid in MeOH/H

O (9:1). Add CsHCO -

Coupling: Swell resin in DMF. Add the cesium salt (1.5 eq relative to resin chloride capacity) in DMF.

-

Reaction: Shake at 50°C for 24 hours.

-

Capping: Filter resin.[2][3][4] React with acetic anhydride/pyridine (1:1) in DCM for 30 mins to cap unreacted sites.

Protocol B: Chain Elongation Cycle (Boc-Chemistry)

This cycle is repeated for every amino acid.[1][2][3] The critical modification for Boc-5-Bn-Pip-OH is in Step 3.

Standard Cycle:

-

Deprotection: 50% TFA in DCM (1 x 2 min, 1 x 20 min).

-

Wash: DCM (3x), MeOH (1x), DCM (3x).

-

Neutralization: 10% DIEA in DCM (2 x 2 min). Crucial: Ensure resin is basic.[1][3]

-

Coupling: Activate next amino acid and react.

Specific Coupling Logic for Boc-5-Bn-Pip-OH:

Case 1: Coupling Boc-5-Bn-Pip-OH to the Resin/Peptide

-

Reagent: DIC/HOBt is usually sufficient.[3]

-

Protocol: Dissolve Boc-5-Bn-Pip-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DCM/DMF (1:1). Add to resin.[2][4][5][6][7][8] Reaction time: 2–4 hours.[2][3]

Case 2: Coupling the NEXT Amino Acid onto 5-Bn-Pip (The "Difficult" Step)

-

The secondary amine of the piperidine ring is a poor nucleophile.

-

Protocol:

-

Dissolve Fmoc/Boc-Amino Acid (4 eq) and HATU (3.8 eq) in minimal DMF.

-

Add HOAt (4 eq) (optional but recommended for hindered amines).[2]

-

Add DIEA (8 eq) to activate.[2]

-

Add immediately to the resin-bound 5-Bn-Pip peptide.[1][2][3]

-

Double Couple: React for 2 hours. Drain. Repeat with fresh reagents for 4 hours or overnight.

-

Kaiser Test: Standard Kaiser test may be false-negative for secondary amines.[1][2][3] Use Chloranil Test or p-Nitrophenol ester test to verify coupling completion.[1][2][3]

-

Protocol C: Cleavage & Global Deprotection

For Boc-SPPS, HF (Hydrofluoric Acid) is the gold standard but hazardous.[2][9] TFMSA (Trifluoromethanesulfonic acid) is a bench-top alternative.[1][2][3]

TFMSA Procedure (Low-High Acidity Method):

-

Low Acid Step: Add TFA/DMS/Scavenger (10:3:1) to resin.[2][6][7][8] React 2h at 0°C. (Removes Boc/tBu).

-

High Acid Step: Add TFMSA/TFA (1:10) slowly. React 2h at 0°C

RT. (Cleaves Benzyl esters/ethers).[2] -

Workup: Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

Part 3: Visualization & Mechanism

Workflow Diagram

The following diagram illustrates the decision matrix and critical bottlenecks when using this specific building block.

Caption: Workflow logic for incorporating Boc-5-Bn-Pip-OH. Red node indicates the high-difficulty step requiring potent coupling reagents.[1][2][3]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling (Step 3) | Steric hindrance of the piperidine ring.[1][2][3] | Switch from HBTU/HCTU to HATU or PyAOP .[2] Increase temperature to 50°C (microwave assisted). |

| Racemization | Over-activation of the carboxylic acid. | Use DIC/Oxyma instead of phosphonium salts for the coupling of the Pip residue. Keep base (DIEA) low during activation. |

| Poor Solubility | Hydrophobic benzyl group causes aggregation.[2] | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100.[2] |

| Deletions in Sequence | Failure to acylate the secondary amine. | Perform acetylation capping after the difficult coupling to terminate unreacted chains, simplifying purification. |

References

-

Albericio, F., & Bomer, J. M. (2010). Solid-Phase Synthesis: A Practical Guide. CRC Press.[2] (Standard text for SPPS protocols).

-

Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive."[10][11] Journal of the American Chemical Society, 115(10), 4397-4398. Link (Basis for HATU/HOAt efficiency on secondary amines).[2]

-

Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1][2][3] Tetrahedron Letters, 31(2), 205-208. Link (Alternative coupling reagent for hindered amines).[2]

- Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11, 85-102. (Analogous protocols for hindered secondary amines).

Sources

- 1. 28697-17-8|(R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 3. 2-Piperidinecarboxylic acid [webbook.nist.gov]

- 4. peptide.com [peptide.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

Application Note: Precision Esterification of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid

The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes the preservation of chiral integrity during the derivatization of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid .

Executive Summary

The esterification of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid (referred to herein as Compound A ) is a critical step in the synthesis of peptidomimetics and protease inhibitors (e.g., ADAMTS or beta-lactamase inhibitors). The structural rigidity of the piperidine ring, combined with the C2-alpha-chiral center, presents a specific challenge: C2-epimerization .

Standard acid-catalyzed esterifications (e.g., Fischer esterification) are often incompatible with the acid-labile tert-butyloxycarbonyl (Boc) group. Furthermore, aggressive activation methods (e.g., acid chlorides) frequently lead to oxazolone formation and subsequent loss of optical purity.

This guide details three validated protocols designed to maximize yield while maintaining diastereomeric excess (

-

Methyl Esterification via Alkylation (Standard Robustness)

-

Benzyl Esterification via Cesium Salts (Orthogonal Protection)

-

TMS-Diazomethane Methylation (Mild/Small Scale)

Strategic Considerations: The Epimerization Trap

Before executing protocols, researchers must understand the mechanism of failure. The C2 proton in N-acyl/N-carbamoyl amino acids is weakly acidic (

Mechanism of Stereochemical Loss

Under basic conditions or during carboxylate activation, two pathways threaten the (2R) configuration:

-

Direct Enolization: Strong bases abstract the C2 proton, forming a planar enolate. Upon reprotonation, a racemic mixture forms.

-

Oxazolone (Azlactone) Formation: When using coupling agents (EDC/DCC), the carbonyl oxygen of the Boc group can attack the activated carboxylate, forming a 5-membered oxazolone ring. This intermediate is highly susceptible to base-catalyzed racemization.

The Solution: Avoid carboxyl activation. Instead, activate the alcohol (alkyl halide) and use the carboxylate as a nucleophile under mild basic conditions.

Figure 1: Mechanistic divergence between activation-based esterification (high risk) and alkylation-based esterification (low risk).

Protocol 1: Methyl Ester Synthesis via Alkylation (Gold Standard)

This method utilizes iodomethane (

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Compound A | 1.0 | Substrate | Dry thoroughly before use. |

| Iodomethane (MeI) | 1.5 - 2.0 | Electrophile | Toxic; handle in fume hood. |

| 1.5 - 2.0 | Base | Anhydrous, finely ground. | |

| DMF | 10 vol | Solvent | Anhydrous grade is critical. |

Step-by-Step Procedure

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add anhydrous

(1.5 equiv) in one portion. The suspension may be stirred for 15 minutes at room temperature (RT) to ensure deprotonation of the carboxylic acid. -

Alkylation: Cool the mixture to

(ice bath). Add Iodomethane (1.5 equiv) dropwise via syringe.-

Note: Cooling suppresses potential N-methylation side reactions, though the Boc group usually prevents this.

-

-

Reaction: Remove the ice bath and stir at RT for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS. The acid spot should disappear, replaced by a less polar ester spot.

-

Work-up:

-

Dilute the reaction mixture with EtOAc (10 volumes).

-

Wash with water (

) to remove DMF. Crucial: Residual DMF can complicate NMR analysis. -

Wash with Brine (

). -

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: Usually, the crude oil is sufficiently pure (>95%). If necessary, purify via flash column chromatography (

, 10-20% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR (

): Look for the methyl singlet at -

Chiral Integrity: Compare optical rotation

with literature values or use Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol 2: Benzyl Ester Synthesis (Orthogonal Protection)

Benzyl esters are vital when the methyl ester is too stable for the desired deprotection strategy. Benzyl esters can be cleaved via hydrogenolysis (

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Compound A | 1.0 | Substrate | |

| Benzyl Bromide (BnBr) | 1.2 | Electrophile | Lachrymator. |

| 1.2 | Base | "Cesium Effect" enhances solubility/rate. | |

| Acetonitrile (MeCN) | 10 vol | Solvent | Alternative to DMF for easier workup. |

Step-by-Step Procedure

-

Preparation: Dissolve Compound A (1.0 equiv) in anhydrous Acetonitrile (or DMF).

-

Activation: Add

(1.2 equiv). Cesium is preferred over potassium for benzylations due to the "cesium effect," which enhances the nucleophilicity of the carboxylate anion in organic solvents. -

Addition: Add Benzyl Bromide (1.2 equiv) dropwise at RT.

-

Reaction: Stir at RT for 4–12 hours.

-

Tip: If reaction is sluggish, add TBAI (tetrabutylammonium iodide) catalyst (0.1 equiv).

-

-

Work-up:

-

Purification: Flash chromatography (

, 5-15% EtOAc in Hexanes). Benzyl esters are UV active, making detection easy.

Protocol 3: TMS-Diazomethane (Mild/Small Scale)

For small-scale (mg) synthesis or when DMF removal is problematic, Trimethylsilyldiazomethane (

Reagents:

- (2.0 M in Hexanes).

-

Solvent: Benzene/MeOH (3:1) or Toluene/MeOH (3:1). Methanol is required to activate the reagent.

Procedure:

-

Dissolve Compound A in Toluene/MeOH (3:1).

-

Add

solution dropwise at -

Stir for 20 minutes.

-

Quench with a few drops of Acetic Acid (solution turns colorless).

-

Concentrate in vacuo. Quantitative yield is common.

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Methyl Ester (Protocol 1) | Benzyl Ester (Protocol 2) |

| Typical Yield | 90 - 98% | 85 - 95% |

| Reaction Time | 3 - 6 Hours | 4 - 12 Hours |

| Risk of Epimerization | Low (<1%) | Low (<1%) |

| Workup Difficulty | Medium (DMF removal) | Low (Filtration/Evap) |

| N-Boc Stability | Excellent | Excellent |

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: Wet solvent or old reagents.

-

Fix: Add 0.5 equiv more Base and Alkyl Halide. Ensure solvent is anhydrous.

-

-

Issue: Epimerization Observed (Double peaks in NMR/HPLC).

-

Cause: Reaction temperature too high or base too strong (e.g., using NaH).

-

Fix: Switch from

to

-

-

Issue: N-Methylation.

-

Cause: Unlikely with Boc protection, but possible with large excess of MeI and strong base.

-

Fix: Strict stoichiometry (1.1 - 1.2 equiv MeI).

-

Workflow Diagram

Figure 2: Operational workflow for the alkylation-based esterification protocols.

References

- Benoiton, N. L. (1983). Racemization in Peptide Synthesis. In: The Peptides: Analysis, Synthesis, Biology. Academic Press.

-

Cesium Carbonate Mediated Esterification

- Wang, S.-S., et al. (1977). "Preparation of benzyl esters using cesium salts." Journal of Organic Chemistry, 42(8), 1286–1290.

- Context: Establishes the "Cesium Effect" for efficient alkyl

- Fletcher, M. D., & Campbell, M. M. (1998). "N-Boc-piperidine-2-carboxylic acid derivatives." Chemical Reviews. (General reference for Piperidine amino acid handling).

-

TMS-Diazomethane Protocol

- Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Synthesis.

Sources

handling and storage protocols for N-Boc protected amino acids

Application Note: Handling, Storage, and Integrity Management of N-Boc Protected Amino Acids

Abstract

N-tert-Butyloxycarbonyl (Boc) amino acids are foundational building blocks in solid-phase and liquid-phase peptide synthesis. While generally more stable than other protecting groups (e.g., Fmoc) toward bases, they possess specific sensitivities to acids and thermal stress that can compromise synthesis yields. This technical guide outlines evidence-based protocols for the storage, handling, and quality control of Boc-protected derivatives to ensure maximum reactivity and minimize side-chain degradation.

Chemical Stability Profile

To handle Boc-amino acids effectively, one must understand their degradation mechanism. The Boc group is an acid-labile carbamate. Its stability relies on the high activation energy required to cleave the tert-butyl cation.

-

Acid Sensitivity: The primary vulnerability. Contact with strong acids (TFA, HCl) or even acidic vapors triggers deprotection.

-

Thermal Instability: While stable at room temperature, prolonged exposure to heat (>50°C) or moderate heat in solution can accelerate autocatalytic decomposition.

-

Mechanism of Degradation: The breakdown is irreversible, releasing isobutylene gas and carbon dioxide.

Diagram 1: Boc Degradation Pathway

Figure 1: The acid-catalyzed or thermal elimination mechanism that leads to shelf-life reduction.

Caption: Irreversible elimination of the Boc group yields gaseous byproducts and free amines, which can cross-react in storage.

Storage Protocols

Proper storage mitigates the risk of autocatalytic decomposition caused by trace acid formation or moisture hydrolysis.

Environmental Control

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C (Standard)-20°C (Long-term >6 months) | Lowers kinetic energy, slowing spontaneous thermal elimination of isobutylene. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of sensitive side chains (e.g., Met, Trp, Cys) and moisture absorption. |

| Humidity | <30% RH (Desiccated) | Water can hydrolyze side-chain esters or facilitate acidic degradation if trace acid is present. |

| Light | Amber/Opaque Containers | Essential for photosensitive residues (Trp, Tyr, Met) to prevent photo-oxidation. |

Container Specifications

-

Primary Vessel: Glass vials with Teflon-lined caps are preferred. Polyethylene (PE) bottles are acceptable for bulk solids but permeable to isobutylene gas over years.

-

Secondary Containment: Sealed desiccators with active silica gel or Drierite.

Handling & Weighing Protocols

Core Directive: Never open a cold bottle of Boc-amino acid directly in a humid lab.

Protocol A: The "Warm-Up" Procedure

Objective: Prevent condensation of atmospheric water onto the cold hygroscopic powder.

-

Remove the container from the refrigerator/freezer.

-

Place it in a desiccator or on the benchtop.

-

Wait 30–60 minutes (depending on bottle size) until the container feels neutral to the touch.

-

Wipe the exterior with a lint-free tissue before opening.

Protocol B: Static Management

Boc-amino acids are often fluffy, electrostatic powders.

-

Tooling: Use anti-static weighing boats and spatulas.

-

Mitigation: If powder "flies," use an ionizing bar or wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

Quality Control (QC) & Troubleshooting

Trustworthiness in synthesis begins with validating your starting materials. A "sticky" solid or a smell of isobutene (faint petroleum/gas odor) indicates degradation.

Visual & Olfactory Inspection

-

Pass: Free-flowing white to off-white powder.

-

Fail: Clumping, "wet" appearance, or yellow discoloration.

-

Fail: Distinct odor of isobutylene upon opening.

Experimental Validation: The Ninhydrin Screen

The most robust check for Boc integrity is testing for the absence of free amines.

-

Principle: Boc-protected amines do not react with Ninhydrin. A positive (purple/blue) test indicates the Boc group has fallen off (presence of free amine impurity).

Methodology:

-

Dissolve: Dissolve ~2 mg of the sample in 1 mL of Ethanol/DCM (1:1).

-

Spot: Apply 2 µL to a TLC plate.

-

Stain: Spray with Ninhydrin solution (0.2% in ethanol).

-

Heat: Heat plate at 100°C for 2 minutes.

-

Result Interpretation:

-

Colorless/Faint Yellow:Pass (Boc intact).

-

Blue/Purple Spot:Fail (Significant deprotection has occurred).

-

Diagram 2: QC Decision Tree

Figure 2: Workflow for assessing incoming or aged Boc-amino acid inventory.

Caption: A logical filter to prevent compromised reagents from entering the synthesis pipeline.

Safety & Emergency Procedures

-

Toxicity: Most Boc-amino acids are low toxicity but are considered irritants (Skin/Eye/Respiratory).

-

First Aid:

-

Spill Cleanup: Sweep up dry to avoid generating dust.[1][5] If wet (dissolved), absorb with inert material (vermiculite). Do not use acidic cleaners (release of isobutylene).

References

-

BenchChem. (2025).[4][6] Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Retrieved from

-

Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin: Handling and Storage. Retrieved from

-

Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Boc-2-aminoisobutyric acid. Retrieved from

-

BOC Sciences. (n.d.). Amino Acid Quality Control and Analysis. Retrieved from

Sources

Troubleshooting & Optimization

solubility issues of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid in water

A Guide to Understanding and Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. Here, we will explore the underlying reasons for its poor water solubility and provide practical, step-by-step guidance to overcome these challenges in your experiments.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the handling of this compound:

Q1: Why is (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid so poorly soluble in water?

A1: The low aqueous solubility of this compound is a direct result of its molecular structure. It contains two significant hydrophobic (water-repelling) moieties: the tert-Butoxycarbonyl (Boc) protecting group and the benzyl group.[1] These large, nonpolar groups disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve. While the carboxylic acid group is polar and capable of hydrogen bonding, its influence is outweighed by the dominant hydrophobic character of the rest of the molecule at neutral pH.

Q2: I've noticed the compound is a white to off-white crystalline powder. Does the physical form affect solubility?

A2: Yes, the physical form, specifically the particle size and crystalline structure, can significantly impact the rate of dissolution.[][3] Most protecting amino acids are white to off-white crystalline powders. Larger crystals have a smaller surface-area-to-volume ratio, which can slow down the dissolution process. While it doesn't change the intrinsic equilibrium solubility, reducing the particle size can help it dissolve more quickly.[][4]

Q3: In which types of solvents is this compound expected to be soluble?

A3: Generally, Boc-protected amino acids exhibit good solubility in a range of common organic solvents.[1] You can expect (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid to be soluble in solvents such as dichloromethane (DCM), dimethylformamide (DMF), ethyl acetate, and acetone.[5] Its solubility will be lower in more polar organic solvents like methanol and ethanol, and significantly lower in highly polar solvents like water.

Q4: Can I improve its water solubility by heating the solution?

A4: Increasing the temperature will generally increase the solubility of solid solutes.[4] However, this effect may be limited for this compound in water alone. Moreover, be cautious when heating, as the Boc protecting group is sensitive to strong acidic conditions and elevated temperatures, which could lead to its cleavage.[] For most applications, temperature adjustment alone is not a sufficient or well-controlled strategy for overcoming the inherent low solubility.

Troubleshooting Guide: Enhancing Aqueous Solubility

If you are facing challenges with dissolving (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid in an aqueous buffer for your experiment, here are some proven strategies to enhance its solubility.

Strategy 1: pH Adjustment and Salt Formation

The Scientific Principle: The key to this strategy lies in the ionizable carboxylic acid group on the piperidine ring. At a pH below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and contributes to the overall low aqueous solubility. By raising the pH of the aqueous solution to a level above the pKa, the carboxylic acid will be deprotonated to its carboxylate salt form (-COO⁻). This negatively charged species is significantly more polar and can readily interact with water molecules through ion-dipole interactions, thereby dramatically increasing solubility. This is a widely used and effective method for enhancing the solubility of acidic compounds.[7][8]

Workflow for Solubility Enhancement via pH Adjustment

Caption: Workflow for increasing solubility by forming a salt through pH adjustment.

Step-by-Step Protocol for pH Adjustment:

-

Initial Suspension: Suspend the desired amount of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid in your chosen aqueous buffer. It is normal for it to appear as a cloudy suspension at this stage.

-

Base Selection: Choose a suitable base. For most biological applications, 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) are appropriate.

-

Titration: While vigorously stirring the suspension, add the base solution dropwise.

-

Monitoring: Monitor the pH of the solution using a calibrated pH meter. As you add the base, you will notice the solid beginning to dissolve.

-

Endpoint: Continue adding the base until all the solid has dissolved, resulting in a clear solution. Note the pH at which this occurs. To ensure the compound remains in its soluble salt form, the final pH of your stock solution should be maintained at least 1-2 pH units above the compound's pKa.

-

Final pH Adjustment: If your experimental conditions require a specific pH, you can carefully adjust it downwards with a suitable acid (e.g., 1 M HCl), but be aware that if the pH drops below the pKa, the compound may precipitate out of solution.

Strategy 2: Utilization of Co-solvents

The Scientific Principle: Co-solvency involves adding a water-miscible organic solvent to your aqueous solution to increase the solubility of a nonpolar drug or compound.[3][4][8] The co-solvent works by reducing the overall polarity of the solvent system, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute.[4] This makes it easier for the nonpolar parts of your molecule (the Boc and benzyl groups) to be solvated.

Commonly Used Co-solvents:

-

Ethanol

-

Propylene glycol

-

Glycerol

-

Polyethylene glycols (PEGs)

-

Dimethyl sulfoxide (DMSO)

Data Summary for Co-solvent Strategy

| Co-solvent | Typical Starting Concentration | Suitability for Biological Assays | Key Considerations |

| DMSO | 1-5% (v/v) | Generally acceptable at low concentrations (<1%) | Can be toxic to cells at higher concentrations. |

| Ethanol | 5-20% (v/v) | Can be used, but may affect protein stability. | Potential for evaporation; can impact enzyme kinetics. |

| Propylene Glycol | 10-40% (v/v) | Widely used in pharmaceutical formulations. | Can increase the viscosity of the solution. |

Step-by-Step Protocol for Using Co-solvents:

-

Prepare a Concentrated Stock: Dissolve the (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid in a minimal amount of 100% co-solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

-

Dilution: Serially dilute this stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer and not the other way around, to avoid precipitation.

-

Final Concentration: Ensure the final concentration of the co-solvent in your experiment is low enough to not interfere with your assay (typically <1% for DMSO in cell-based assays).

-

Vortexing: Vortex the solution thoroughly after each dilution step to ensure homogeneity.

Strategy 3: Particle Size Reduction

The Scientific Principle: While not a method to increase the equilibrium solubility, reducing the particle size of the solid compound can significantly increase its dissolution rate.[][3] This is achieved through processes like micronization or nanonization, which increase the surface area-to-volume ratio of the compound, allowing for more efficient interaction with the solvent.[] For laboratory-scale applications, simple mechanical grinding can be effective.

Step-by-Step Protocol for Particle Size Reduction:

-

Grinding: Use a mortar and pestle to gently grind the crystalline powder into a finer consistency. This will increase the surface area available for solvation.

-

Sonication: After suspending the finely ground powder in the aqueous buffer, place the vial in an ultrasonic bath. Sonication helps to break up agglomerates and further facilitates the dissolution process.

-

Combine with Other Methods: This technique is most effective when used in conjunction with pH adjustment or co-solvents.

Concluding Remarks

The poor aqueous solubility of (2R,5S)-5-Benzyl-1-Boc-piperidine-2-carboxylic acid is a predictable characteristic based on its chemical structure. By understanding the interplay between the hydrophobic protecting groups and the ionizable carboxylic acid, researchers can employ rational strategies to overcome these solubility challenges. The most effective approach will often be a combination of the techniques described above, tailored to the specific requirements of the experimental system. We recommend starting with pH adjustment as it is often the most effective and cleanest method for compounds with an acidic functional group.

For further assistance, please do not hesitate to contact our technical support team.

References

- Baishixing Co.,Ltd. Protecting Amino Acids.

- Hatanaka, T., et al. (2012). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles.

- BOC Sciences. BOC-Amino Acids.

- BOC Sciences. Solubility Improvement.

- Reddit User Discussion. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.

- Sigma-Aldrich. BOC-ON Technical Bulletin.

- Sigma-Aldrich. (R)-(+)-N-Boc-2-piperidinecarboxylic acid Product Page.

- ChemicalBook. (2R,5S)-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester Product Page.

- Kumar, L., & Singh, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.

- Sigma-Aldrich. (R)-(+)-N-Boc-2-piperidinecarboxylic acid 98% Product Page.

- PubChem. (2S,5R)

- IT Medical Team. Techniques used to Enhance Bioavailability of BCS Class II Drugs.

- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.

- Sigma-Aldrich. (2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid Product Page.

- Sigma-Aldrich. N-Boc-2-piperidinecarboxylic acid 98% Product Page.

- Sigma-Aldrich. (2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid.

- Smolecule. 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.

- NIST. 2-Piperidinecarboxylic acid.

- Fisher Scientific. (S)-N-BOC-Piperidine-2-carboxylic acid, 98%.

- Al-Remawi, M., et al. (2020). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.

- LookChem. benzyl(2S,5R)

- J&W Pharmlab. 1-N-Boc-5-oxo-piperidine-2-carboxylic acid.

- ChemicalBook. (2R,5S)-5-BENZYL-PIPERIDINE-2-CARBOXYLIC ACID.

- Reddit User Discussion. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry.

Sources

troubleshooting amide bond formation with sterically hindered piperidine acids

Technical Support Center: Amide Bond Formation with Sterically Hindered Piperidine Acids

Current Status: ONLINE Agent: Senior Application Scientist Ticket Scope: Piperidine-2-carboxylic acids (Pipecolic acid), 2,6-disubstituted piperidines, and N-protected variants.

Core Directive: The "Piperidine Problem"

User Brief: Piperidine carboxylic acids present a "perfect storm" of synthetic challenges. The alpha-carbon is part of a semi-rigid ring system, creating significant steric bulk that shields the carbonyl carbon from nucleophilic attack. Furthermore, if the carboxylic acid is at the C2 position (chiral), the alpha-proton is exceptionally prone to abstraction due to the inductive effect of the adjacent nitrogen, leading to rapid epimerization (racemization) via oxazolone intermediates.[1]

This guide treats your synthesis as a troubleshooting ticket. Select the error code below that matches your experimental observation.

Troubleshooting Tickets & Protocols

Ticket #001: Low Conversion / Reaction Stalls

Symptom: “I’m using standard HATU/DIEA conditions. LCMS shows activated ester formation, but the amine isn't coupling. The reaction stalls at <20% conversion.”

Root Cause: Standard active esters (OBt/OAt) are often too bulky to allow the nucleophilic amine to approach the sterically crowded carbonyl of a piperidine ring. The kinetics of the coupling are slower than the kinetics of hydrolysis or active ester decomposition.

The Solution: Reduce Steric Bulk or Increase Electrophilicity Switch to reagents that generate smaller, more electrophilic intermediates: Acid Chlorides or Acid Fluorides .

Protocol A: The "Ghosez Reagent" (Neutral Acid Chloride Generation) Best for: Extremely hindered substrates where base-sensitivity is a concern. Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under neutral conditions, avoiding the harshness of thionyl chloride/oxalyl chloride.[1]

-

Activation: Dissolve Piperidine-COOH (1.0 equiv) in dry DCM (0.1 M).

-

Reagent Addition: Add Ghosez’s Reagent (1.1–1.5 equiv) dropwise at 0 °C.

-

Formation: Stir at RT for 1–2 hours. Monitor by TLC (acid chloride is non-polar) or quench an aliquot with MeOH to check for methyl ester by LCMS.[1]

-

Coupling: Add the amine (1.2 equiv) and a non-nucleophilic base (e.g., 2,6-Lutidine or Collidine, 2.0 equiv).[1]

-

Workup: Standard aqueous wash.

Protocol B: T3P (Propylphosphonic Anhydride) Best for: General hindered coupling with easy workup. T3P acts as a dehydrating agent, forming a highly reactive mixed anhydride that is less sterically demanding than HATU-derived esters.[1]

-

Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and Base (DIEA or NMM, 3.0 equiv) in EtOAc or DMF.

-

Add T3P: Add T3P (50% w/w solution, 1.5–2.0 equiv) dropwise at 0 °C.

-

Reaction: Allow to warm to RT. T3P reactions are often slower; stir 12–24h.

-

Workup: Wash with water. T3P byproducts are water-soluble (no column needed for reagent removal).

Data Comparison: Reagent Efficacy on Hindered Piperidines

| Reagent | Activation Species | Steric Sensitivity | Epimerization Risk | Workup Difficulty |

| HATU | OAt Ester | High (Bulky) | Moderate | Moderate (Remove urea) |

| T3P | Mixed Anhydride | Low (Compact) | Low | Low (Water soluble) |

| Ghosez | Acid Chloride | Very Low (Highly Reactive) | High (if base used) | Low |

| TFFH | Acid Fluoride | Low | Low | Moderate |

Ticket #002: Loss of Chirality (Epimerization)

Symptom: “The reaction worked, but my enantiomeric excess (ee) dropped from 99% to 60%. I see a double peak in the LCMS.”

Root Cause: Activation of the carboxylic acid facilitates the formation of an Oxazolone (azlactone) intermediate. The C2 proton on the oxazolone is highly acidic (pKa ~9-10). Basic conditions (DIEA/TEA) deprotonate this position, destroying chirality.

The Solution: Base Management & Fluorides

-

Switch Bases: Replace DIEA/TEA with 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine) .[1] These are too sterically hindered to abstract the alpha-proton but sufficiently basic to neutralize the acid byproduct.

-

Use Acid Fluorides (TFFH): Acid fluorides are highly reactive toward amines but less prone to oxazolone formation than acid chlorides.[1]

Protocol C: Low-Epimerization TFFH Coupling

-

Dissolve: Acid (1.0 equiv) and Amine (1.1 equiv) in DCM or DMF.

-

Base: Add 2,4,6-Collidine (3.0 equiv). Crucial step.

-

Coupling: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) at 0 °C.

-

Monitor: React at 0 °C to RT. Avoid heating.

Visualization: The Escalation Matrix

The following logic gate describes the decision process for selecting the correct reagent based on steric hindrance and chirality constraints.

Caption: Decision matrix for reagent selection. Blue nodes indicate decision points; Green/Yellow/Red nodes indicate reagent aggression levels.[1]

Advanced Mechanism: The Oxazolone Trap

Understanding why epimerization happens is critical to preventing it.

Caption: The "Danger Zone." Epimerization occurs via the Oxazolone pathway.[2] Hindered amines slow the direct coupling (Green), allowing the Oxazolone path (Red) to dominate.[1]

FAQ: Expert Corner

Q: Can I use EDC/HOBt for these couplings? A: Generally, no. Carbodiimide couplings (EDC/DCC) are often too slow for sterically hindered piperidines.[1] The slow kinetics allow the O-acylisourea intermediate to rearrange into an unreactive N-acylurea byproduct, killing the yield.

Q: Why is Collidine better than DIEA for chiral couplings? A: Collidine (2,4,6-trimethylpyridine) is a "hindered base."[1] While it can neutralize the acid generated during coupling, the methyl groups flanking the nitrogen prevent it from approaching the alpha-proton of the activated amino acid, thereby suppressing the deprotonation step that leads to racemization.

Q: My T3P reaction is cloudy. Is that a problem? A: No. T3P is supplied in organic solvents (EtOAc/DMF), but the phosphonate salt byproducts can precipitate.[1] This actually drives the equilibrium forward. Ensure vigorous stirring.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.[1]

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

-

Carpino, L. A., & El-Faham, A. (1995).[4] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[5][6] Journal of the American Chemical Society, 117(19), 5401–5402.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-